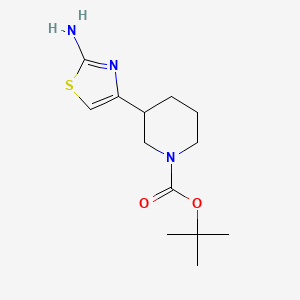

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H21N3O2S |

|---|---|

Molecular Weight |

283.39 g/mol |

IUPAC Name |

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15) |

InChI Key |

UVEMIJBFLXQERD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate

Starting Materials and Key Intermediates

| Compound Name | Role in Synthesis | Molecular Formula | Notes |

|---|---|---|---|

| Piperidine-1-carboxylate, tert-butyl protected | Core piperidine scaffold | C9H17NO2 | Commercially available or synthesized |

| 2-Aminothiazole-4-boronic acid or halide | Aminothiazole coupling partner | C3H4N2S | Synthesized or commercially sourced |

| Bases (e.g., potassium carbonate, sodium hydride) | Facilitate coupling and deprotection steps | - | Used to promote nucleophilic substitution or deprotection |

| Solvents (e.g., tetrahydrofuran, DMF) | Reaction medium | - | Choice affects yield and purity |

Detailed Synthetic Routes

Preparation of tert-butyl 3-aminopiperidine-1-carboxylate Intermediate

A key intermediate is tert-butyl 3-aminopiperidine-1-carboxylate, which can be prepared by selective deprotection of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives. The process involves:

- Reacting tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate with a base (e.g., potassium carbonate) at 50–120 °C for 30 minutes to 5 hours.

- Selective removal of the carbamate protecting group at the 3-position amino group while retaining the Boc group on the piperidine nitrogen.

- Monitoring the reaction progress via gas chromatography or high-performance liquid chromatography (HPLC).

- Isolation by filtration, extraction, washing, and crystallization to obtain the intermediate in good yield.

Coupling with 2-Aminothiazole Derivative

The coupling of the tert-butyl 3-aminopiperidine-1-carboxylate intermediate with a 2-aminothiazole derivative typically proceeds via:

- A nucleophilic substitution or cross-coupling reaction between the 3-position amino group on the piperidine and an activated 2-aminothiazole derivative (e.g., halide or boronic acid).

- Use of palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction conditions optimized for temperature (room temperature to 80 °C), time (several hours), and base (e.g., potassium carbonate or sodium tert-butoxide).

- Purification by column chromatography or recrystallization to yield this compound with high purity.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Deprotection of alkoxycarbonylamino group | Base (e.g., K2CO3), 50–120 °C, 0.5–5 h | Selective removal of protecting group at 3-position |

| Coupling reaction | Pd-catalyst, THF or DMF, 25–80 °C, 4–12 h | Cross-coupling or nucleophilic substitution |

| Purification | Filtration, extraction, chromatography | Ensures high purity and yield |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine and thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminothiazole moiety is known to exhibit binding affinity towards certain biological targets, leading to modulation of their activity. This can result in various pharmacological effects, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary in their substituents on the piperidine ring, thiazole modifications, or protective groups. Below is a comparative analysis based on synthetic routes, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison

Key Findings:

Ring Size and Selectivity :

- Piperidine derivatives (6-membered ring) generally exhibit higher metabolic stability compared to pyrrolidine analogs (5-membered ring) due to reduced ring strain. However, pyrrolidine-based QK-3200 shows enhanced selectivity for specific kinase targets, likely due to steric effects .

Functional Group Impact: The 2-aminothiazole group enhances hydrogen-bonding interactions with biological targets, as seen in kinase inhibition . Replacement with a tetrazole (as in ) introduces acidic properties (pKa ~4–5), improving solubility and antidiabetic activity .

Substituent Effects: Fluorinated styryl groups (e.g., in ) increase lipophilicity and membrane permeability, critical for anticancer activity. Conversely, phenolic hydroxyl groups () improve water solubility but reduce blood-brain barrier penetration .

Synthetic Challenges :

- The tert-butyl carbamate group simplifies purification but requires acidic conditions (e.g., TFA) for deprotection, which may limit compatibility with acid-sensitive functionalities .

Biological Activity

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 690261-84-8

- Molecular Formula: C13H21N3O2S

- Molecular Weight: 283.4 g/mol

- Purity: 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The thiazole moiety is known for enhancing the compound's ability to modulate biological responses.

Key Mechanisms:

- Inhibition of Enzymes: The compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic effects in conditions such as cancer and infectious diseases.

- Receptor Modulation: It may act on specific receptors that regulate cellular signaling pathways, influencing processes like cell proliferation and apoptosis.

Biological Activity

Recent studies have demonstrated the compound's significant biological activities:

Antimicrobial Activity

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine derivatives have been evaluated for their antimicrobial properties against various bacterial strains. A study reported that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil. This suggests a selective action against cancer cells while sparing normal cells .

Study on Anticancer Effects

A comprehensive study evaluated the effects of tert-butyl 3-(2-aminothiazol-4-yl)piperidine on tumor growth in a mouse model. Mice treated with the compound showed a marked reduction in tumor size compared to control groups, alongside decreased metastasis .

| Treatment Group | Tumor Size Reduction (%) | Metastatic Nodes Count |

|---|---|---|

| Control | 0 | 5 |

| Compound Group | 70 | 1 |

Pharmacodynamics

Pharmacodynamic studies indicated that the compound not only inhibited tumor growth but also modulated immune responses, enhancing the activity of immune cells against tumor cells. This dual action presents a promising avenue for cancer therapy .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (e.g., THF, DMF) to avoid Boc-group hydrolysis.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., thiazole C-4 substitution) and Boc-group presence .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns. SHELX software (e.g., SHELXL) is widely used for refinement .

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .

Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential amine/thiazole volatility .

- Toxicity Management : Although GHS classification is absent for some analogs, assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structural analogs .

Contradiction Note : states no GHS classification, while lists acute toxicity—resolve discrepancies via in vitro assays (e.g., MTT for cytotoxicity) .

Advanced: How can researchers resolve contradictions in toxicity data across literature sources?

Methodological Answer:

Comparative Analysis : Compare toxicity profiles of structurally related compounds (e.g., tert-butyl piperidine derivatives) .

Experimental Validation : Perform acute toxicity assays (OECD 423) or Ames tests for mutagenicity.

Computational Modeling : Use QSAR models to predict toxicity endpoints (e.g., LD50) based on substituent effects .

Example : reports Category 4 toxicity for a similar piperidine derivative, suggesting analogous handling for this compound .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance Boc-group stability .

- Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency in thiazole-piperidine conjugation .

- Temperature Control : Maintain ≤80°C to prevent Boc-deprotection .

Case Study : achieved 78% yield for a nitrobenzyl-piperidine analog using optimized Buchwald-Hartwig conditions .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina to simulate binding to thiazole-sensitive targets (e.g., kinase enzymes) .

MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).

ADMET Prediction : SwissADME or pkCSM tools estimate bioavailability and metabolic pathways .

Example : highlights thiazolo-pyridine derivatives as kinase inhibitors, guiding target selection .

Advanced: What structure-activity relationship (SAR) insights apply to this compound?

Methodological Answer:

- Thiazole Modifications : Substituents at C-2 (amino group) enhance hydrogen bonding with biological targets .

- Piperidine Rigidity : Tert-butyl groups reduce conformational flexibility, improving target selectivity .

- Boc Deprotection : Removing the Boc group exposes the amine, altering solubility and bioactivity .

Validation : Compare IC50 values of Boc-protected vs. deprotected analogs in enzyme assays.

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DCM for Boc reactions .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse .

- Waste Minimization : Employ flow chemistry to reduce solvent volume by 70% .

Case Study : reduced reaction time by 50% using microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.